cis-3-Nonen-1-ol
cis-3-Nonen-1-ol
, also known as (3z)-3-nonen-1-ol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, is considered to be a fatty alcohol lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. is a fresh, green, and melon rind tasting compound that can be found in fruits, green vegetables, and muskmelon. This makes a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
10340-23-5
VCID:
VC20851306
InChI:
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h6-7,10H,2-5,8-9H2,1H3/b7-6-
SMILES:
CCCCCC=CCCO
Molecular Formula:
C₉H₁₈O
Molecular Weight:
142.24 g/mol
cis-3-Nonen-1-ol
CAS No.: 10340-23-5
Cat. No.: VC20851306
Molecular Formula: C₉H₁₈O
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | , also known as (3z)-3-nonen-1-ol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, is considered to be a fatty alcohol lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. is a fresh, green, and melon rind tasting compound that can be found in fruits, green vegetables, and muskmelon. This makes a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 10340-23-5 |
| Molecular Formula | C₉H₁₈O |
| Molecular Weight | 142.24 g/mol |
| IUPAC Name | (Z)-non-3-en-1-ol |
| Standard InChI | InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h6-7,10H,2-5,8-9H2,1H3/b7-6- |
| Standard InChI Key | IFTBJDZSLBRRMC-SREVYHEPSA-N |
| Isomeric SMILES | CCCCC/C=C\CCO |
| SMILES | CCCCCC=CCCO |
| Canonical SMILES | CCCCCC=CCCO |
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